molecular formula C10H12O2S B13089045 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid

2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid

Katalognummer: B13089045
Molekulargewicht: 196.27 g/mol
InChI-Schlüssel: HCTYINCKCYCZKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophene with chloroacetyl chloride to form the 2-chloroacetamido derivative. This intermediate is then reacted with hydrazine hydrate to yield the hydrazine derivative, which can undergo further reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, tetrahydrothiophenes, and various substituted derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and inhibition of key enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-3-YL)acetic acid
  • 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-2-YL)acetic acid
  • 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)ethanamine

Uniqueness

2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused thiophene and benzene rings, along with the acetic acid moiety, make it a versatile compound for various applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C10H12O2S

Molekulargewicht

196.27 g/mol

IUPAC-Name

2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetic acid

InChI

InChI=1S/C10H12O2S/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h4-5,7H,1-3,6H2,(H,11,12)

InChI-Schlüssel

HCTYINCKCYCZKK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C(C1)SC=C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.